molecular formula C23H26N2O B5808030 1-[(4-methoxy-1-naphthyl)methyl]-4-(4-methylphenyl)piperazine

1-[(4-methoxy-1-naphthyl)methyl]-4-(4-methylphenyl)piperazine

Cat. No. B5808030
M. Wt: 346.5 g/mol
InChI Key: GHGONIOHXPDOCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-methoxy-1-naphthyl)methyl]-4-(4-methylphenyl)piperazine, also known as MNMP, is a synthetic compound that belongs to the class of piperazine derivatives. It has gained attention in recent years due to its potential use in scientific research as a pharmacological tool.

Mechanism of Action

1-[(4-methoxy-1-naphthyl)methyl]-4-(4-methylphenyl)piperazine acts by binding to the 5-HT2A receptor and activating it, leading to downstream effects such as increased intracellular calcium levels and activation of various signaling pathways. This mechanism of action is similar to that of other hallucinogenic compounds such as LSD and psilocybin.
Biochemical and Physiological Effects:
1-[(4-methoxy-1-naphthyl)methyl]-4-(4-methylphenyl)piperazine has been shown to induce a range of biochemical and physiological effects in animal models, including altered behavior, increased locomotor activity, and changes in brain activity patterns. These effects suggest that 1-[(4-methoxy-1-naphthyl)methyl]-4-(4-methylphenyl)piperazine may have potential therapeutic applications in the treatment of psychiatric disorders such as depression and anxiety.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[(4-methoxy-1-naphthyl)methyl]-4-(4-methylphenyl)piperazine in scientific research is its selectivity for the 5-HT2A receptor, which allows for more precise manipulation of this specific pathway. However, one limitation is the lack of data on its long-term effects and potential toxicity, which may limit its use in certain experiments.

Future Directions

The potential applications of 1-[(4-methoxy-1-naphthyl)methyl]-4-(4-methylphenyl)piperazine in scientific research are vast and varied. Some possible future directions include further exploration of its therapeutic potential in the treatment of psychiatric disorders, as well as investigation of its effects on other physiological systems such as the immune and endocrine systems. Additionally, more research is needed to fully understand the mechanism of action of 1-[(4-methoxy-1-naphthyl)methyl]-4-(4-methylphenyl)piperazine and its potential interactions with other drugs and compounds.

Synthesis Methods

The synthesis of 1-[(4-methoxy-1-naphthyl)methyl]-4-(4-methylphenyl)piperazine involves a multi-step process that requires specialized equipment and expertise. The most commonly used method involves the reaction of 4-methoxy-1-naphthaldehyde with 4-methylphenylpiperazine in the presence of a reducing agent such as sodium borohydride.

Scientific Research Applications

1-[(4-methoxy-1-naphthyl)methyl]-4-(4-methylphenyl)piperazine has been found to have a wide range of potential applications in scientific research. It has been shown to act as an agonist at the serotonin 5-HT2A receptor, which is involved in a variety of physiological processes such as mood regulation and perception.

properties

IUPAC Name

1-[(4-methoxynaphthalen-1-yl)methyl]-4-(4-methylphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O/c1-18-7-10-20(11-8-18)25-15-13-24(14-16-25)17-19-9-12-23(26-2)22-6-4-3-5-21(19)22/h3-12H,13-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHGONIOHXPDOCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)CC3=CC=C(C4=CC=CC=C34)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Methoxynaphthalen-1-yl)methyl]-4-(4-methylphenyl)piperazine

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